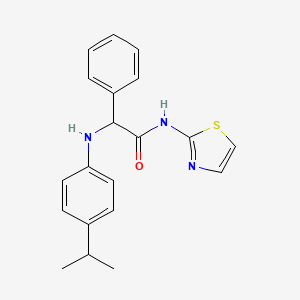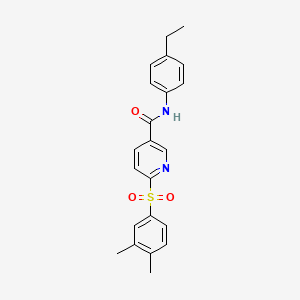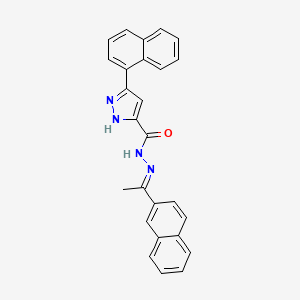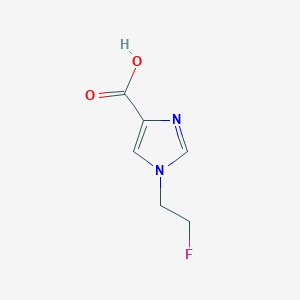
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (IPTA) is a molecule that has been studied extensively in recent years due to its potential applications in various fields. IPTA is a white crystalline solid with a molecular weight of 339.4 g/mol. It is a derivative of aniline and has an aromatic ring structure. IPTA has been found to have a variety of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic activities.
Scientific Research Applications
Antimicrobial and Anticholinesterase Activity
Thiazole derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their biological activities. These compounds were assessed for antimicrobial and anticholinesterase activities. Despite expectations, the acetylcholinesterase inhibitory activities were weak. However, significant antifungal activity, particularly against Candida parapsilosis, was observed, highlighting their potential as antimicrobial agents (Yurttaş et al., 2015).
Antitumor Activity
A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated potential antitumor activity. These compounds were evaluated in vitro against approximately 60 human tumor cell lines across nine neoplastic diseases. Specific compounds within this research showed considerable anticancer activity against certain cancer cell lines, indicating their promise as anticancer agents (Yurttaş et al., 2015).
Corrosion Inhibition
Another application involves the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were tested as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and oil medium environments, suggesting their usefulness in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Crystal Structure Analysis
Research on the crystal structure of closely related compounds, such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, provides insights into their molecular geometry and potential for forming hydrogen bonds. This information is crucial for understanding the compound's interactions at the molecular level, which can inform drug design and other applications (Saravanan et al., 2016).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been investigated as inhibitors of kidney-type glutaminase (GLS). These analogs, including one that exhibited similar potency and improved solubility compared to BPTES, showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse models, highlighting their therapeutic potential (Shukla et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets to disrupt bacterial cell membranes .
Biochemical Pathways
Similar compounds have been shown to disrupt bacterial cell membranes, which could potentially affect a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
2-phenyl-2-(4-propan-2-ylanilino)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14(2)15-8-10-17(11-9-15)22-18(16-6-4-3-5-7-16)19(24)23-20-21-12-13-25-20/h3-14,18,22H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPRJRZFCSPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-4-(Dimethylamino)but-2-enoyl]-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2973644.png)





![6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2973654.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2973655.png)
![N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide](/img/structure/B2973656.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide](/img/structure/B2973657.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)

![1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2973662.png)